3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole
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Overview
Description
3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of chloromethyl and iodo substituents, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole typically involves multi-step organic reactions. One common method includes the halogenation of a pyrazole precursor. For instance, starting with 1-propan-2-ylpyrazole, chloromethylation can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The iodination step can be performed using iodine and a suitable oxidizing agent such as hydrogen peroxide (H2O2) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction Reactions: Reduction of the iodo group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of deiodinated pyrazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral aqueous solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol under reflux conditions.
Major Products:
- Substitution reactions yield various substituted pyrazoles depending on the nucleophile used.
- Oxidation reactions produce pyrazole derivatives with oxidized functional groups.
- Reduction reactions result in deiodinated pyrazole derivatives.
Scientific Research Applications
3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-(Chloromethyl)-1-propan-2-ylpyrazole: Lacks the iodo substituent, resulting in different reactivity and applications.
5-Iodo-1-propan-2-ylpyrazole:
3-(Bromomethyl)-5-iodo-1-propan-2-ylpyrazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to variations in reactivity and applications.
Uniqueness: 3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole is unique due to the presence of both chloromethyl and iodo substituents, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in synthetic chemistry and potential biological activities .
Properties
IUPAC Name |
3-(chloromethyl)-5-iodo-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClIN2/c1-5(2)11-7(9)3-6(4-8)10-11/h3,5H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSLVBUMLKDZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)CCl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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